molecular formula C20H14N2O4S B2368747 N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921554-67-8

N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2368747
M. Wt: 378.4
InChI Key: GYVKZXBYVCMOIG-UHFFFAOYSA-N
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Description

The compound “N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a chromeno ring, a thiazole ring, and a benzofuran ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include the formation of the chromeno ring, the introduction of the thiazole ring, and the attachment of the benzofuran ring. The exact methods used would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromeno[4,3-d]thiazol-2-yl moiety suggests a fused ring system where a thiazole ring is fused to a chromene ring. The 7-methoxybenzofuran-2-carboxamide moiety suggests a benzofuran ring with a methoxy group at the 7-position and a carboxamide group at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and functional groups. For example, the thiazole ring is known to participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the carboxamide group could form hydrogen bonds, potentially increasing its solubility in water .

Scientific Research Applications

  • Chemosensory Applications : Coumarin benzothiazole derivatives have been studied for their potential as chemosensors for cyanide anions. They exhibit unique recognition properties and fluorescence responses when interacting with cyanide, suggesting potential applications in environmental monitoring and safety applications (Wang et al., 2015).

  • Adenosine Receptor Ligands : Chromone–thiazole hybrids have been identified as potential ligands for human adenosine receptors. Their synthesis and molecular structure insights can contribute to the development of new therapeutic agents targeting adenosine receptors, which are relevant in various physiological processes (Cagide et al., 2015).

  • Antimicrobial Activity : Certain derivatives of chromeno[4,3-d]thiazol have demonstrated significant antimicrobial activity. This includes antibacterial and antifungal properties, which might lead to the development of new antimicrobial agents (Raval et al., 2012).

  • Molecular Structure and Crystallization Studies : Studies on the molecular geometry and crystallization behavior of related compounds have been conducted. Such research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their practical application in various fields (Reis et al., 2013).

  • Synthesis Techniques : Research has been done on efficient and eco-friendly synthesis techniques for related compounds, highlighting the importance of sustainable practices in chemical synthesis (Reddy & Jeong, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis of this compound, its reactivity, its potential biological activities, and its physical and chemical properties .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-24-14-8-4-5-11-9-15(26-18(11)14)19(23)22-20-21-17-12-6-2-3-7-13(12)25-10-16(17)27-20/h2-9H,10H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVKZXBYVCMOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

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